
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, also known as CDK4/6 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer treatment. This inhibitor is a type of targeted therapy that works by blocking the activity of cyclin-dependent kinases 4 and 6, which are enzymes involved in cell division.
科学的研究の応用
Quadruple Hydrogen Bonding Applications
Research into the dimerization of ureidopyrimidones, which share structural similarities with the compound , has unveiled their potential in quadruple hydrogen bonding applications. This phenomenon is significant in supramolecular chemistry, where strong dimerization via hydrogen bonds can lead to the development of novel materials with unique properties. The study by Beijer et al. (1998) on ureidopyrimidones highlights their utility as building blocks for supramolecular structures due to their high dimerization constants and simple preparation methods Beijer, F. H., Sijbesma, R., Kooijman, H., Spek, A., & Meijer, E. W. (1998).
Herbicidal Activity
Another significant application is found in the agricultural sector, where substituted phenyltetrahydropyrimidinones have been identified as effective preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis in weeds. The structure-activity relationships explored by Babczinski et al. (1995) provide insight into the design of more effective herbicides based on cyclic ureas Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K. (1995).
Anticancer Research
In the medical field, specific derivatives of ureas, such as 1-aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxicity against human adenocarcinoma cells has been studied, revealing that some derivatives are as cytotoxic as established chemotherapy agents like chlorambucil. This research, conducted by Gaudreault et al. (1988), opens up new avenues for cancer treatment development Gaudreault, R., Lacroix, J., Pagé, M., & Joly, L. (1988).
Cytokinin Activity
Moreover, urea derivatives have been found to exhibit cytokinin-like activity, which is crucial for plant growth and development. Studies like those by Takahashi et al. (1978) have synthesized and tested various N-phenyl-N′-(4-pyridyl)urea derivatives, identifying compounds with significant cytokinin activity. Such compounds can be instrumental in agricultural biotechnology for enhancing plant growth Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978).
Environmental Degradation
Additionally, the environmental degradation pathways of structurally related sulfonylurea herbicides have been studied to understand their persistence and breakdown in soil. The research by Morrica et al. (2001) on imazosulfuron, a sulfonylurea herbicide, provides insights into the degradation mechanisms, highlighting the importance of understanding environmental impact for chemical compounds used in agriculture Morrica, P., Giordano, A., Seccia, S., Ungaro, F., & Ventriglia, M. (2001).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-12(10)16)19-15(22)18-9-13-17-7-6-14(20-13)21(2)3/h4-8H,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNXTNXMWQBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

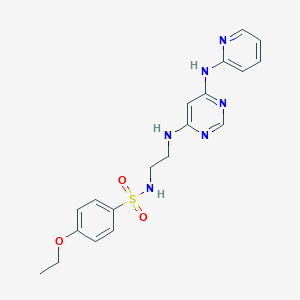
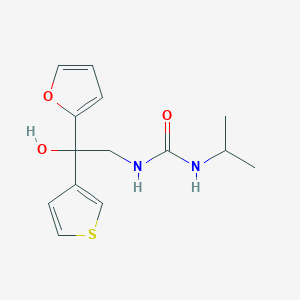
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
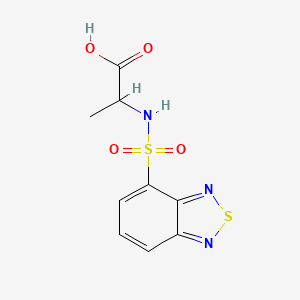
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)

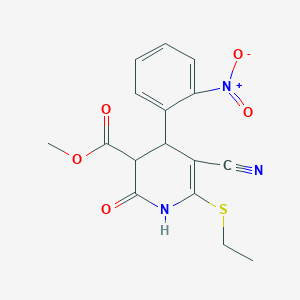
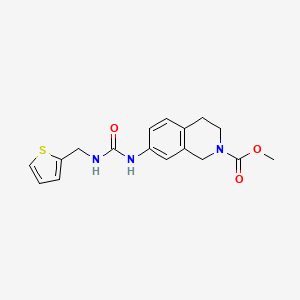

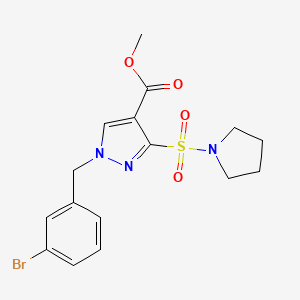
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-methylpiperazino)phenyl]thiourea](/img/structure/B2371555.png)
![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)
